2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid: is an organic compound with the molecular formula C8H5NO4 It is a derivative of benzoxazole, featuring a carboxylic acid group at the 6-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form the benzoxazole ring, followed by oxidation and carboxylation to introduce the carboxylic acid group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids with additional functional groups.
Reduction: The major product is 2-hydroxy-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.
Substitution: Ester and amide derivatives are common products.
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
- 1,3-benzoxazole-5-carboxylic acid
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Uniqueness
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylic acid group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Biological Activity
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazole family. Its structure features a benzoxazole ring with a carboxylic acid group at the 6-position and a keto group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C8H5NO4
- CAS Number : 54903-16-1
- Molecular Weight : 179.13 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may lead to the inhibition of certain enzymes or modulation of cellular receptors, which can result in various therapeutic effects. For instance, studies suggest that it may inhibit microbial enzymes, contributing to its antimicrobial properties .
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial effects against a range of pathogens. The mechanism involves disrupting microbial enzyme function, which is crucial for their survival and replication.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 50 µg/mL | |
Escherichia coli | 25 µg/mL | |
Candida albicans | 30 µg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated its cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several benzoxazole derivatives, including this compound, it was found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to determine the inhibition zones and MIC values.
Case Study 2: Anticancer Potential
A comprehensive evaluation of the anticancer potential of benzoxazole derivatives was conducted using multiple cancer cell lines. The study highlighted that compounds similar to this compound exhibited significant cytotoxicity against HeLa and SKBr3 cells. The findings suggest that these compounds could be developed into novel anticancer agents.
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRKWTCIDCRBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327824 | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-16-1 | |
Record name | 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54903-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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